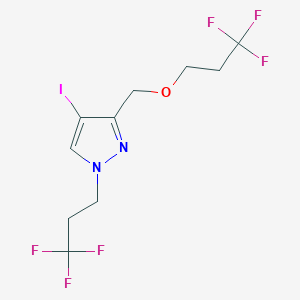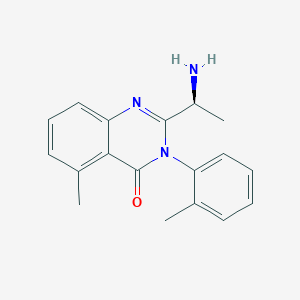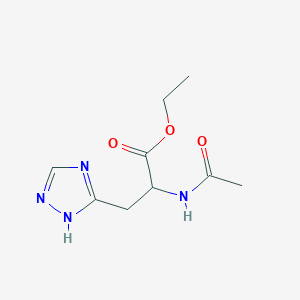![molecular formula C9H10N2O B2487348 (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 217435-67-1](/img/structure/B2487348.png)
(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” is a chemical compound with the CAS Number: 217435-67-1 . It has a molecular weight of 162.19 and its IUPAC name is (6-methylimidazo [1,2-a]pyridin-3-yl)methanol . The compound is typically a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . The process is reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis
The molecular structure of “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” is represented by the linear formula C9H10N2O .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” involves the condensation of 2-aminopyridines with α-bromoketones . This reaction is facilitated by microwave irradiation .Physical And Chemical Properties Analysis
“(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” is a white to yellow solid at room temperature . It has a molecular weight of 162.19 .Applications De Recherche Scientifique
Anticancer Properties
(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol: derivatives have shown promise as anticancer agents. Specifically, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized. These compounds demonstrated submicromolar inhibitory activity against various tumor cell lines. Notably, compound 13k exhibited potent activity, inducing cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells by inhibiting PI3Kα with an impressive IC50 value of 1.94 nM .
PI3K Signaling Pathway Inhibition
Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis. Therefore, PI3K inhibitors have garnered significant interest for cancer treatment. The study mentioned earlier highlights the potential of (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol derivatives as lead compounds for developing PI3Kα inhibitors .
Tuberculosis Drug Development
Interestingly, imidazopyridine , a fused bicyclic heterocycle that includes the imidazo[1,2-a]pyridine moiety, has been recognized as a valuable scaffold in medicinal chemistry. Recent developments in this field include the investigation of novel TB drugs. For instance, Q203 , an imidazopyridine derivative, demonstrated significant reductions in bacterial load in a mouse model infected with Mycobacterium tuberculosis .
Safety and Hazards
The safety information for “(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol” includes several hazard statements: H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The compound is represented by the exclamation mark pictogram and the signal word “Warning” is used .
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various targets in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway, which is often associated with tumorigenesis and cancer progression .
Pharmacokinetics
The compound’s molecular weight of 16219 suggests it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons generally have good bioavailability.
Result of Action
Related compounds have shown inhibitory effects on certain cancer cell lines .
Propriétés
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-5,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJTYHBNEDSUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2CO)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)


![1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2487270.png)
![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)


![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2487287.png)